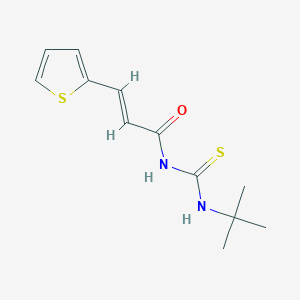
5-Fluoro-3-n-hexyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-N-hexyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in THF, a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent in cross-coupling reactions, where it can form bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-N-hexyloxyphenylzinc bromide typically involves the reaction of 5-fluoro-3-N-hexyloxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
5-Fluoro-3-N-hexyloxyphenyl bromide+Zn→5-Fluoro-3-N-hexyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process includes the purification of the final product to ensure high purity and concentration. The use of automated systems helps maintain consistency and safety during production.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-N-hexyloxyphenylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom facilitates the replacement of a leaving group with a nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium or nickel catalysts, which facilitate the cross-coupling reactions.
Conditions: These reactions are typically carried out under an inert atmosphere at moderate temperatures to ensure the stability of the organozinc compound.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
5-Fluoro-3-N-hexyloxyphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Researchers use it to create biologically active compounds for studying biochemical pathways and drug development.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 5-fluoro-3-N-hexyloxyphenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium or nickel, which activates the zinc-carbon bond and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-pyridylzinc bromide: Another organozinc compound used in similar cross-coupling reactions.
3-Fluorophenylzinc bromide: A related compound with a similar structure and reactivity.
Uniqueness
5-Fluoro-3-N-hexyloxyphenylzinc bromide is unique due to the presence of the hexyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent for synthesizing specific organic molecules that require this unique structural feature.
Properties
Molecular Formula |
C12H16BrFOZn |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-hexoxybenzene-5-ide |
InChI |
InChI=1S/C12H16FO.BrH.Zn/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12;;/h7-8,10H,2-5,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KNSVDSLWYXSOHJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


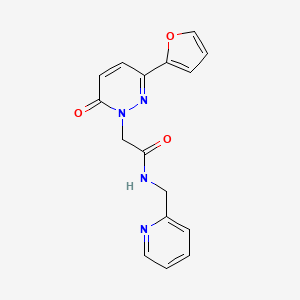
![7-(4-Chlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14878404.png)

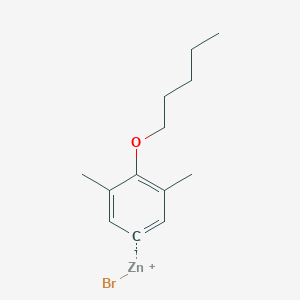

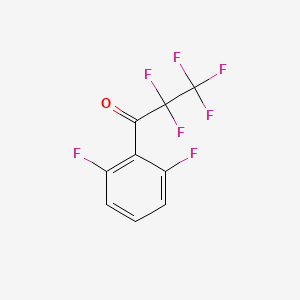
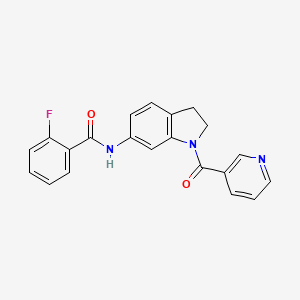
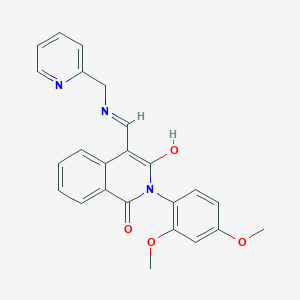
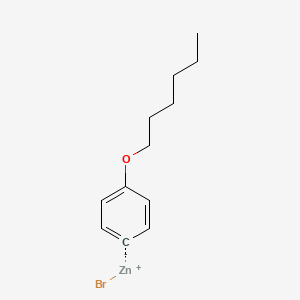
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878443.png)
![4-Cyclopropyl-1-oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B14878452.png)
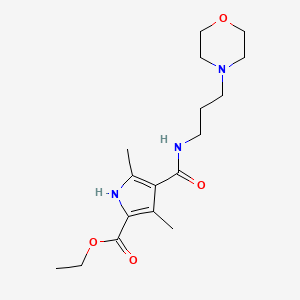
![6-tert-butyl-8-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14878467.png)
